Ezeprogind

Content Navigation

- 1. General Information

- 2. Ezeprogind (CAS 615539-20-3): A Small Molecule PGRN-PSAP Complex Stabilizer for Neurodegeneration Research

- 3. The Procurement Case Against Generic Tau Inhibitors and Recombinant Proteins as Substitutes for Ezeprogind

- 4. Quantitative Evidence Guide: Ezeprogind vs. Biologicals and Generic Inhibitors

CAS Number

Product Name

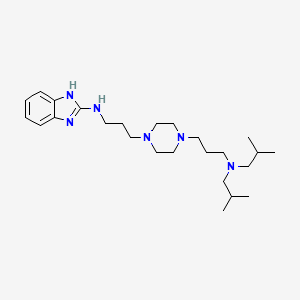

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ezeprogind (AZP2006) is an orally bioavailable, lysotropic small molecule that acts as a molecular chaperone for the progranulin-prosaposin (PGRN-PSAP) axis [1]. Unlike generic neuroprotectants, it specifically binds to and stabilizes the PGRN-PSAP complex, enhancing its trafficking to lysosomes via Sortilin, M6PR, and LRP1 receptors [2]. This targeted stabilization restores lysosomal homeostasis, promotes endogenous progranulin release, and mitigates both tau hyperphosphorylation and neuroinflammation [3]. For researchers and drug developers, Ezeprogind provides a highly specific, small-molecule alternative to unstable biologicals for investigating lysosomal failure in tauopathies, synucleinopathies, and Alzheimer's disease models [1].

References

- [1] AlzProtect. 'A mechanism of action with multiple effects, a unique solution for neurodegeneration: AZP2006 (Ezeprogind).'

- [2] ResearchGate. 'AZP2006 (Ezeprogind): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases.'

- [3] PMC. 'AZP2006, a new promising treatment for Alzheimer's and related diseases.'

Generic substitution with downstream tau aggregation inhibitors (such as LMTM) or standard anti-inflammatory agents fails to address the upstream lysosomal dysfunction central to many neurodegenerative models[1]. While researchers might consider recombinant progranulin (rPGRN) or prosaposin-derived peptides (e.g., Prosaptide) to modulate this pathway, these biologicals suffer from poor blood-brain barrier penetration, high procurement costs, and rapid in vivo degradation [2]. Ezeprogind overcomes these limitations as a stable, orally bioavailable small molecule that directly chaperones the endogenous PGRN-PSAP complex [3]. Furthermore, substituting Ezeprogind with generic TLR9 inhibitors fails to replicate its dual-action profile, as standard TLR9 antagonists do not stabilize the lysosomal PGRN-PSAP axis required for comprehensive neuroprotection and tau clearance .

Assay Reproducibility: Selective High-Affinity Binding to the PGRN-PSAP Complex vs. PSAP Alone

Ezeprogind demonstrates highly specific molecular chaperone activity by preferentially binding to the intact progranulin-prosaposin (PGRN-PSAP) complex rather than individual components [1]. Fluorescent Microscale Thermophoresis (MST) competition assays reveal that Ezeprogind binds the PGRN-PSAP complex with a dissociation constant (Kd) of 201 nM, which is significantly stronger than its affinity for PSAP alone (Kd = 624 nM) . Notably, it shows no measurable interaction with PGRN alone outside the lysosomal environment [1]. This preferential binding stabilizes the complex, preventing premature degradation and ensuring functional delivery to the lysosome.

| Evidence Dimension | Binding Affinity (Kd) |

| Target Compound Data | Kd = 201 nM (PGRN-PSAP complex) |

| Comparator Or Baseline | Kd = 624 nM (PSAP alone); No binding (PGRN alone) |

| Quantified Difference | >3-fold higher affinity for the intact complex versus PSAP alone. |

| Conditions | Fluorescent MST competition assay. |

This specific binding profile ensures researchers are procuring a true complex stabilizer rather than a generic prosaposin ligand, crucial for assays targeting lysosomal trafficking.

Pathway Specificity: Reduction of Aβ-Induced Tau Hyperphosphorylation via PGRN Stabilization

In primary rat cortical neuron-microglia co-cultures exposed to Aβ1-42 oligomers, Ezeprogind effectively prevents neuronal death and reduces tau hyperphosphorylation [1]. While standard generic neuroprotectants often fail to alter tau pathology upstream, Ezeprogind significantly decreases Aβ1-42-induced AT100 (hyperphosphorylated Tau) immunolabeling back to baseline control levels [2]. Crucially, this effect is mechanistically dependent on progranulin; the introduction of anti-PGRN antibodies or PGRN/PSAP siRNA abolishes Ezeprogind's protective effects on neurite networks and tau phosphorylation, confirming its highly specific mechanism of action compared to direct tau kinase inhibitors [1].

| Evidence Dimension | Tau hyperphosphorylation (AT100 levels) |

| Target Compound Data | Reduction of Aβ-induced AT100 to baseline normal levels |

| Comparator Or Baseline | Anti-PGRN antibody or siRNA co-treatment (abolishes effect) |

| Quantified Difference | Complete rescue of tau phosphorylation strictly dependent on PGRN/PSAP pathway intactness. |

| Conditions | Primary rat cortical neuron/microglia co-culture, Aβ1-42 injury for 72h. |

Provides a validated, pathway-specific small molecule tool for researchers needing to modulate tau pathology via upstream lysosomal and progranulin pathways rather than direct kinase inhibition.

In Vivo Workflow Fit: Oral Bioavailability vs. Complex ICV Infusion of Biologicals

A major processability limitation in long-term in vivo neurodegeneration workflows is the reliance on recombinant progranulin or prosaposin peptides, which require complex intracerebroventricular (ICV) infusions due to poor blood-brain barrier (BBB) penetration [1]. Ezeprogind, as a small molecule, demonstrates excellent oral bioavailability and BBB penetration, streamlining laboratory workflows [2]. In the Senescence-Accelerated Mouse-Prone 8 (SAMP8) model, chronic oral administration of Ezeprogind (3 mg/kg/day) via standard drinking water successfully increased hippocampal PGRN levels, reduced pTau (T181), and reversed cognitive dysfunctions [3]. This robust in vivo performance at low oral doses provides a highly processable and cost-effective alternative to continuous infusions of recombinant neurotrophic factors [4].

| Evidence Dimension | In vivo route of administration and BBB penetration |

| Target Compound Data | Orally active (3 mg/kg/day) with confirmed BBB crossing and target engagement |

| Comparator Or Baseline | Recombinant PGRN / Prosaptides (require invasive administration, poor BBB penetration) |

| Quantified Difference | Achieves central nervous system target engagement and efficacy via oral route, avoiding complex infusion protocols. |

| Conditions | SAMP8 mouse model, 5-month oral dosing (drinking water). |

Eliminates the need for expensive recombinant proteins and invasive surgical delivery methods in long-term in vivo neurodegeneration studies.

In Vitro Lysosomal Homeostasis and Trafficking Assays

Due to its specific 201 nM affinity for the PGRN-PSAP complex, Ezeprogind is the ideal molecular probe for studying endo-lysosomal trafficking via Sortilin, M6PR, and LRP1 receptors, replacing unstable recombinant progranulin [1].

Preclinical Tauopathy and Synucleinopathy Modeling

Ezeprogind is highly suited for in vivo models (e.g., SAMP8, THY-Tau22tg) requiring upstream modulation of tau hyperphosphorylation and neuroinflammation via the lysosomal pathway, offering superior oral bioavailability compared to peptide-based prosaposin derivatives [2].

Neuron-Microglia Co-Culture Neuroinflammation Studies

As a compound that simultaneously stabilizes PGRN and inhibits TLR9, it serves as a dual-action benchmark for evaluating microglial activation and cytokine (IL-1β, IL-6) release in response to Aβ oligomer toxicity .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Use Classification

Dates

2: Sonntag LS, Schweizer S, Ochsenfeld C, Wennemers H. The "azido gauche effect"-implications for the conformation of azidoprolines. J Am Chem Soc. 2006 Nov 15;128(45):14697-703. PubMed PMID: 17090057.

3: Mino T, Hatono T, Matsumoto N, Mori T, Mineta Y, Aoyama Y, Sera T. Inhibition of DNA replication of human papillomavirus by artificial zinc finger proteins. J Virol. 2006 Jun;80(11):5405-12. PubMed PMID: 16699021; PubMed Central PMCID: PMC1472147.